molecular formula C10H11ClO2S B3151106 3-[(4-Chlorobenzyl)thio]propanoic acid CAS No. 7031-26-7

3-[(4-Chlorobenzyl)thio]propanoic acid

Cat. No.: B3151106
CAS No.: 7031-26-7
M. Wt: 230.71 g/mol
InChI Key: AJQDHOFKHIZLBA-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)thio]propanoic acid, also known as CBTPA, is a synthetic compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol . It is of significant importance in the fields of pharmaceuticals, agrochemicals, and materials science.


Molecular Structure Analysis

The molecular structure of this compound consists of a propanoic acid group attached to a chlorobenzyl group via a sulfur atom . The presence of the chlorine atom on the benzyl group and the sulfur atom linking it to the propanoic acid group are likely to influence its reactivity and properties .


Physical and Chemical Properties Analysis

This compound has a melting point of 7-9 °C and a predicted boiling point of 381.4±27.0 °C. Its density is predicted to be 1.312±0.06 g/cm3. The compound also has a predicted pKa value of 4.33±0.10 .

Scientific Research Applications

Catalyst in Organic Synthesis

3-[(4-Chlorobenzyl)thio]propanoic acid and its derivatives have been explored in organic synthesis, particularly in catalysis. For example, sulfuric acid esters derived from related compounds have been employed as recyclable catalysts for the formylation and acetylation of alcohols. This application demonstrates the utility of these compounds in facilitating chemical reactions under mild conditions, leading to high yields of desired products. The use of such catalysts highlights their importance in developing more efficient and sustainable chemical processes (Niknam & Saberi, 2009).

Intermediate in Chemical Synthesis

These compounds serve as intermediates in the synthesis of biologically active molecules. Their utility is evident in the preparation of compounds like 2-thioxo-l,3thiazan-4-ones, showcasing their role in the construction of complex chemical structures. This function is crucial for the development of new pharmaceuticals and materials, underscoring the significance of this compound derivatives in synthetic chemistry (Orlinskii, 1996).

Building Blocks for Polymers

These compounds are also pivotal in the synthesis of functional materials, such as polymers. For instance, they have been used to create functional polysiloxanes, which find applications in hydrophilic modifications and potentially in the biomedical field due to their unique properties, such as fluorescence and hydrophilicity. This application demonstrates the versatility of this compound derivatives in materials science, contributing to the development of new materials with specific functionalities (Cao et al., 2017).

Chiral Synthesis and Separation

In the realm of stereochemistry, these compounds are utilized in the chiral synthesis and separation of enantiomers, which is critical in pharmaceutical synthesis where the activity of a drug can be dependent on its chirality. Techniques such as the resolution of racemic mixtures using specific acids demonstrate the role of these compounds in achieving enantiopurity, a crucial aspect in the synthesis of many pharmaceuticals (Yan-me, 2014).

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)thio]propanoic acid is not explicitly stated in the available literature. Its effects are likely to depend on the specific context in which it is used, such as the type of biological or chemical system and the presence of other compounds .

Safety and Hazards

While specific safety data for 3-[(4-Chlorobenzyl)thio]propanoic acid is not available, it’s important to handle all chemical substances with care. Users should avoid contact with skin and eyes, avoid breathing in dust or vapor, and use the compound only in well-ventilated areas .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQDHOFKHIZLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301247709
Record name 3-[[(4-Chlorophenyl)methyl]thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7031-26-7
Record name 3-[[(4-Chlorophenyl)methyl]thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7031-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Chlorophenyl)methyl]thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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